1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride
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Overview
Description
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H13BrCl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is substituted by a 3-bromophenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 3-bromobenzyl chloride with ethane-1,2-diamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromophenyl group enhances its binding affinity, while the ethane-1,2-diamine moiety facilitates interactions with various biological molecules. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride
- 1-(2-Bromophenyl)ethane-1,2-diamine dihydrochloride
- 1-(3-Chlorophenyl)ethane-1,2-diamine dihydrochloride
Uniqueness
1-(3-Bromophenyl)ethane-1,2-diamine dihydrochloride is unique due to the position of the bromine atom on the phenyl ring. This specific positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The 3-bromophenyl group provides a unique steric and electronic environment, which can affect its interactions with molecular targets.
Properties
Molecular Formula |
C8H13BrCl2N2 |
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Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(3-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-2-6(4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
InChI Key |
FGMKRFUZTKAEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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